molecular formula C4H10ClNO3 B2735887 (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride CAS No. 72185-81-0

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride

Cat. No.: B2735887
CAS No.: 72185-81-0
M. Wt: 155.58
InChI Key: VHMGYHFYSWICSP-DFWYDOINSA-N
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Description

(S)-Methyl 3-amino-2-hydroxypropanoate hydrochloride is a chiral amino ester hydrochloride characterized by an (S)-configured stereocenter, a hydroxyl group at the C2 position, and an amino group at the C3 position of the propanoate backbone. The hydroxyl and amino groups enable hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

methyl (2S)-3-amino-2-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMGYHFYSWICSP-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72185-81-0
Record name (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride typically involves the esterification of (S)-3-amino-2-hydroxypropanoic acid. This process can be achieved through several methods, including:

    Esterification with Methanol: The reaction of (S)-3-amino-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

(S)-Methyl 3-amino-2-hydroxypropanoate hydrochloride is widely utilized in organic synthesis due to its functional groups, which allow for various chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable in the creation of more complex molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationHydroxyl group oxidized to ketones or aldehydesMethyl 3-oxo-2-hydroxypropanoate
ReductionAmino group reduced to primary aminesVarious primary amines
SubstitutionHydroxyl group substituted with other functional groupsVarious substituted derivatives

Biological Applications

Role in Metabolic Pathways

Research indicates that this compound plays a role in metabolic pathways and enzyme interactions. Its amino and hydroxyl groups facilitate hydrogen bonding and influence enzyme activity, making it a subject of interest in biochemical studies.

Potential Therapeutic Applications

The compound has been explored for its potential in drug development. It serves as a precursor for synthesizing amino acid derivatives that may exhibit therapeutic effects. Notably, derivatives of this compound have shown antiviral activity against the hepatitis C virus, indicating its potential as a lead compound for new antiviral agents .

Pharmaceutical Applications

Use in Drug Development

This compound is integral to the synthesis of various pharmaceuticals. Its chiral nature allows for the production of optically active compounds that are critical in medicinal chemistry.

Case Study: Antiviral Activity

In studies examining antiviral compounds, derivatives of this compound demonstrated promising results against hepatitis C virus infections. These derivatives exhibited higher selectivity indices compared to standard treatments like ribavirin, suggesting a favorable safety profile and efficacy .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing polymers and resins. The compound's stability and solubility characteristics enhance its utility in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, participate in catalytic cycles, and influence metabolic pathways. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in drug synthesis.

Comparison with Similar Compounds

Key Observations:

Cyclohexyl and aromatic substituents (e.g., 2,4-dimethylphenyl) significantly increase molecular weight and lipophilicity, making these analogs candidates for CNS-targeting drugs .

Electronic and Steric Influences: The hydroxyl group in the parent compound facilitates hydrogen bonding, critical for interactions with biological targets. In contrast, fluorine’s electronegativity may stabilize adjacent bonds, enhancing metabolic resistance .

Biological Activity: Chlorinated analogs may exhibit alkylating properties, akin to nitrosoureas (e.g., ACNU), which alkylate DNA and proteins . However, direct evidence for the parent compound’s activity is lacking. Methylamino and isopropyl ester groups (e.g., ) suggest applications in antimicrobial or antiviral agents, though further studies are needed .

Research Findings and Structural-Activity Relationships (SAR)

  • Metabolic Stability : Ethylene-labeled nitrosoureas (e.g., ACNU) demonstrate rapid clearance, with half-lives under 15 minutes in plasma. Substituents like fluorine or aromatic groups may prolong circulation by reducing enzymatic degradation .
  • Protein Binding: Cyclohexylcarbamoyl groups in nitrosoureas bind extensively to proteins, suggesting that bulky substituents in propanoate analogs could enhance protein interactions, though this requires validation .
  • Stereochemical Specificity : The (S)-configuration in all listed compounds ensures chiral specificity, critical for enantioselective biological activity. Racemic mixtures of similar esters show reduced efficacy in preclinical models .

Biological Activity

(S)-methyl 3-amino-2-hydroxypropanoate hydrochloride, also known as methyl serinate hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C4_4H10_10ClNO3_3
  • CAS Number : 72185-81-0
  • Molecular Weight : 137.58 g/mol

This compound acts primarily as a precursor for the synthesis of neurotransmitters and plays a crucial role in metabolic pathways. It is structurally related to amino acids, which allows it to participate in various biochemical reactions.

  • Neurotransmitter Synthesis : The compound is involved in the synthesis of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.
  • Enzyme Modulation : It has been shown to interact with specific enzymes, potentially modulating their activity. This interaction can influence metabolic pathways, particularly those related to amino acid metabolism.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • In vitro Studies : The compound showed inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

  • Cell Culture Experiments : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in macrophage cell lines treated with this compound .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neurological Disorders : Due to its role in neurotransmitter synthesis, it is being investigated for use in treating conditions like depression and anxiety.
  • Infectious Diseases : Its antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for infections.
  • Inflammatory Conditions : Given its anti-inflammatory effects, the compound may be useful in managing diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Case Study on Neuroprotection :
    • A study demonstrated that administration of this compound in animal models led to improved cognitive function and reduced neuronal damage following induced oxidative stress .
  • Clinical Trials :
    • Preliminary clinical trials are underway to assess its efficacy in treating anxiety disorders. Early results indicate a favorable safety profile and promising outcomes regarding symptom reduction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels
NeuroprotectiveImproved cognitive function in animal models

Q & A

Q. How to study the compound’s interactions with membrane transporters?

  • Methodological Answer :
  • Caco-2 Cell Assays : Measure apical-to-basolateral transport to assess permeability .
  • Inhibitor Studies : Co-incubate with known transporter inhibitors (e.g., probenecid) to identify uptake mechanisms .

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